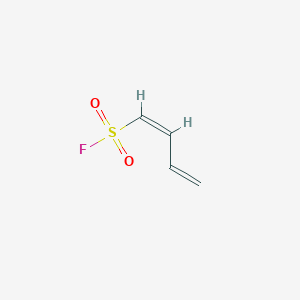
(1Z)-buta-1,3-diene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-buta-1,3-diene-1-sulfonyl fluoride is an organic compound that features a sulfonyl fluoride group attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-buta-1,3-diene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of butadiene with sulfonyl fluoride precursors under controlled conditions. For instance, a one-pot synthesis method can be employed, where sulfonates or sulfonic acids are transformed into sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-buta-1,3-diene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bonds in the butadiene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles like halogens, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated butadiene compounds.
Wissenschaftliche Forschungsanwendungen
(1Z)-buta-1,3-diene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: The compound can be employed in the development of bioactive molecules and probes for studying biological processes.
Wirkmechanismus
The mechanism of action of (1Z)-buta-1,3-diene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can alter the function of the target molecules, resulting in various biological effects. The compound’s ability to selectively react with specific amino acid residues makes it a valuable tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(1Z)-buta-1
Eigenschaften
Molekularformel |
C4H5FO2S |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
(1Z)-buta-1,3-diene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3- |
InChI-Schlüssel |
AIIIUATWZPUYHX-ARJAWSKDSA-N |
Isomerische SMILES |
C=C/C=C\S(=O)(=O)F |
Kanonische SMILES |
C=CC=CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)
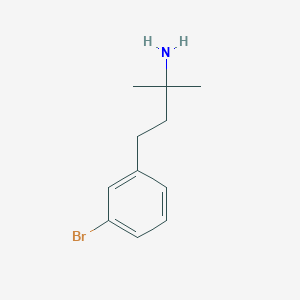
![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)

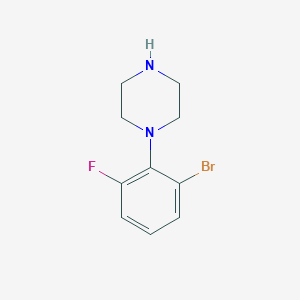
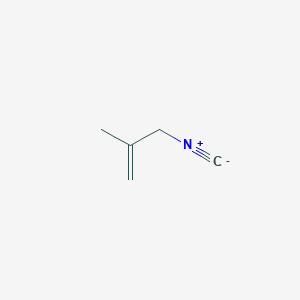
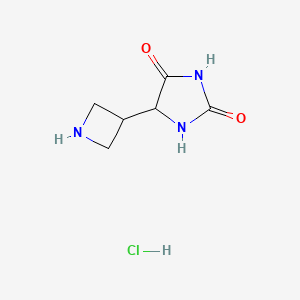

![rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol](/img/structure/B13582342.png)
